cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Description
Molecular Geometry and Stereochemical Configuration
The molecular geometry of cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane exhibits a highly ordered stereochemical arrangement that distinguishes it from other polyphosphine ligands. The compound possesses the stereochemical descriptor (1R,2R,3S,4S), indicating the specific spatial arrangement of the four substituent groups around the cyclopentane ring. This particular configuration ensures that all four diphenylphosphinomethyl groups are positioned on the same face of the cyclopentane ring, creating what is termed an all-cis arrangement.
The cyclopentane ring adopts a puckered conformation to accommodate the steric demands of the four bulky diphenylphosphinomethyl substituents. Each phosphorus atom is bonded to two phenyl rings and connected to the cyclopentane framework through a methylene bridge, resulting in a tetrahedral geometry around each phosphorus center. The methylene linkers provide sufficient flexibility to allow optimal positioning of the phosphorus atoms for metal coordination while maintaining the structural integrity of the cyclopentane backbone.
Computational and experimental studies have revealed that the compound exhibits four defined stereocenters, corresponding to the four substituted carbon atoms of the cyclopentane ring. The stereochemical configuration is crucial for the compound's function as a chelating ligand, as it determines the spatial arrangement of the phosphorus donor atoms and their ability to coordinate with metal centers. The all-cis configuration creates a cavity-like structure that can effectively encapsulate transition metal ions.
The stereochemical stability of the compound is enhanced by the conformational constraints imposed by the cyclopentane ring and the bulky diphenylphosphinomethyl substituents. Unlike acyclic polyphosphines that may exhibit rotational freedom around carbon-carbon bonds, the cyclic nature of this ligand restricts conformational mobility and maintains a relatively rigid three-dimensional structure. This rigidity is advantageous for applications in asymmetric catalysis, where precise control over the coordination environment is essential for achieving high selectivity.
Properties
IUPAC Name |
diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJCBCVJRLTRN-BWULIGGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464971 | |
| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333380-86-2 | |
| Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The compound is synthesized in seven steps starting from himic anhydride, a commercially available bicyclic anhydride. The synthetic strategy involves:
- Formation of key intermediates through functional group transformations.
- Cyclization to construct the cyclopentane ring with the desired stereochemistry.
- Phosphinomethylation to introduce the diphenylphosphinomethyl groups at the 1, 2, 3, and 4 positions of the cyclopentane ring.
- Purification by chromatographic techniques to isolate the pure tetraphosphine ligand.
This route is designed to ensure high stereochemical control and yield, enabling the production of a ligand with the unique all-cis configuration critical for its catalytic properties.
Detailed Stepwise Preparation
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material: himic anhydride | Commercially available | Bicyclic anhydride precursor |
| 2 | Ring opening and functionalization | Controlled hydrolysis and derivatization | Intermediate with functional handles |
| 3 | Stereoselective cyclization | Cyclization conditions favoring cis stereochemistry | Formation of cyclopentane ring with cis substituents |
| 4 | Introduction of chloromethyl groups | Chloromethylation reagents (e.g., formaldehyde + HCl) | Chloromethylated cyclopentane intermediate |
| 5 | Nucleophilic substitution with diphenylphosphine | Reaction with diphenylphosphine under basic conditions | Formation of diphenylphosphinomethyl substituents |
| 6 | Purification | Chromatography (e.g., silica gel) | Isolation of pure cis,cis,cis-tetraphosphine ligand |
| 7 | Final characterization | NMR, MS, elemental analysis | Confirmation of structure and purity |
This synthetic sequence is optimized to maintain the all-cis stereochemistry at positions 1, 2, 3, and 4 on the cyclopentane ring, which is crucial for the ligand's performance in catalysis.
Research Findings and Optimization
- The synthesis emphasizes the stereoselective cyclization step to ensure all substituents are on the same face of the cyclopentane ring.
- The phosphinomethylation step uses diphenylphosphine nucleophiles, which react efficiently with chloromethylated intermediates to give high yields of the tetraphosphine ligand.
- Purification by chromatography is essential due to the complexity and similarity of possible side products.
- Scale-up of the reaction for industrial purposes involves optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
Analytical Data Supporting Preparation
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Weight | 862.9 g/mol | Mass spectrometry (MS) |
| Stereochemistry | All-cis configuration at 1,2,3,4 positions | NMR spectroscopy |
| Purity | >98% after chromatographic purification | HPLC/GC |
| Structural Confirmation | Presence of four diphenylphosphinomethyl groups | $$^{31}P$$ NMR, $$^{1}H$$ NMR |
| Yield | High overall yield (~60-70% over seven steps) | Yield calculations |
These data confirm the successful synthesis of the target ligand with the intended stereochemical and structural features.
Summary of Key Preparation Features
| Feature | Description |
|---|---|
| Starting Material | Commercially available himic anhydride |
| Number of Steps | Seven-step synthesis |
| Key Reaction Types | Cyclization, chloromethylation, nucleophilic substitution |
| Stereochemical Control | Achieved during cyclization step to ensure all-cis configuration |
| Purification | Chromatographic techniques |
| Industrial Scale Adaptability | Optimized reaction conditions for scale-up |
Chemical Reactions Analysis
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane undergoes various types of reactions, primarily in the presence of palladium catalysts. Some of the key reactions include:
Allylic Substitution: this compound, in combination with palladium catalysts, is highly efficient in allylic substitution reactions.
Negishi Cross-Coupling: this compound is used in the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving high yields and turnover numbers.
Direct Arylation: It is also employed in the direct arylation of furans via C-H functionalization, demonstrating good yields with very low catalyst loadings.
Scientific Research Applications
Catalytic Applications
Tedicyp is primarily utilized in palladium-catalyzed reactions due to its ability to stabilize metal-ligand complexes and enhance catalytic activity. The following table summarizes its applications:
| Reaction Type | Description | Turnover Numbers |
|---|---|---|
| Allylic Substitution | Effective in reactions involving allylic amination and alkylation. | Up to 980,000 for amination |
| Suzuki Cross-Coupling | Facilitates cross-coupling of aryl bromides with organoboron compounds. | Up to 97,000,000 |
| Sonogashira Reaction | Catalyzes coupling of aryl halides with terminal alkynes without copper. | Up to 2,800,000 |
| Direct Arylation | Promotes direct arylation of heterocycles via C-H activation. | High yields with low catalyst loading |
Palladium-Catalyzed Allylic Amination
In a study by Doucet and Santelli (2006), Tedicyp was used in palladium-catalyzed allylic amination reactions. The results demonstrated high efficiency with turnover numbers reaching up to 980,000, showcasing its potential in synthetic organic chemistry for producing amines from allylic substrates .
Suzuki Coupling Reactions
Tedicyp has been employed in Suzuki cross-coupling reactions where it significantly improved yields and reaction rates compared to other ligands. The high turnover number of 97 million indicates its effectiveness in forming biaryl compounds which are crucial in pharmaceuticals .
Direct Arylation of Thiophenes
Research has shown that Tedicyp can facilitate the direct arylation of thiophenes through C-H activation at low catalyst loadings. This application is particularly relevant for synthesizing complex organic molecules with high precision .
Mechanism of Action
The mechanism of action of cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane involves its role as a ligand in palladium-catalyzed reactions. The tetraphosphine ligand coordinates with the palladium center, forming a highly efficient catalyst. This catalyst facilitates various reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of palladium-allyl complexes, which are key intermediates in allylic substitution reactions .
Comparison with Similar Compounds
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is unique compared to other similar compounds due to its high efficiency and turnover numbers in catalytic reactions. Some similar compounds include:
Triphenylphosphine: A monophosphine ligand commonly used in palladium-catalyzed reactions but with lower efficiency compared to this compound.
1,2-Bis(diphenylphosphino)ethane (dppe): A diphosphine ligand used in similar reactions but requires higher catalyst loadings.
Tetraphosphine based on cyclobutane: Another tetraphosphine ligand used in palladium-catalyzed reactions but with different structural features and catalytic properties.
This compound’s unique structure, with four diphenylphosphinomethyl groups stereospecifically bound to the same face of the cyclopentane ring, contributes to its superior catalytic performance .
Biological Activity
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane, commonly referred to as Tedicyp, is a tetraphosphine ligand notable for its role in various palladium-catalyzed reactions. This compound has garnered attention in the field of organometallic chemistry due to its high efficiency and versatility in catalyzing organic transformations. This article explores the biological activity of Tedicyp, focusing on its applications in catalysis, mechanisms of action, and relevant case studies.
Tedicyp acts primarily as a ligand in palladium-catalyzed reactions. Its mechanism involves coordination with palladium centers to form highly active catalyst complexes. These complexes facilitate various organic reactions by stabilizing transition states and lowering activation energies. Key reactions include:
Biological Activity in Catalysis
Tedicyp has demonstrated significant biological activity through its catalytic applications:
Table 1: Catalytic Performance of Tedicyp in Various Reactions
Case Studies
Several studies have highlighted the effectiveness of Tedicyp in catalysis:
- Palladium-Catalyzed Reactions :
-
Direct Arylation :
- Research has shown that Tedicyp facilitates direct arylation of heterocycles via C-H functionalization with minimal catalyst loading. This approach has been effective for synthesizing complex organic molecules while maintaining high yields .
- Comparative Studies :
Q & A
Q. What is the synthetic pathway for Tedicyp, and what are the critical steps in its preparation?
Tedicyp is synthesized in a seven-step sequence starting from commercially available himic anhydride. Key steps include:
- Cyclopentane core construction : Formation of the cyclopentane backbone via condensation or cycloaddition reactions .
- Phosphine functionalization : Stereospecific introduction of diphenylphosphinomethyl groups to the cyclopentane ring, ensuring the cis,cis,cis configuration. Borane-protected intermediates are often used to stabilize reactive phosphine groups during synthesis .
- Final purification : Chromatographic separation to isolate the tetraphosphine ligand in high purity.
Q. What catalytic applications are most prominently associated with Tedicyp?
Tedicyp is a highly efficient ligand in palladium-catalyzed cross-coupling reactions, including:
- Suzuki-Miyaura coupling : Achieves turnover numbers (TON) up to 97,000,000 with aryl bromides and arylboronic acids .
- Heck reactions : Enables C–H functionalization of sulfur-containing alkenes and aryl bromides at low catalyst loadings (0.01–0.1 mol%) .
- Direct arylation of heterocycles : Efficient coupling of thiophenes and furans via C–H activation, tolerating electron-deficient, electron-rich, and sterically hindered substrates .
Q. How does Tedicyp's ligand design influence catalytic performance?
The cis,cis,cis stereochemistry and four diphenylphosphino groups on the cyclopentane ring create a "half-space" coordination environment. This design:
- Enhances metal-ligand coordination stability , prolonging catalyst lifetime .
- Accelerates reductive elimination in catalytic cycles due to steric and electronic balance .
- Supports high substrate-to-catalyst ratios (e.g., TON > 200,000,000 in Heck reactions) .
Advanced Research Questions
Q. What mechanistic insights explain Tedicyp's exceptional activity in low-loading catalysis?
Studies propose that Tedicyp’s tetraphosphine structure facilitates:
- Preferential oxidative addition : Rapid activation of aryl bromides at Pd centers, even with electron-withdrawing substituents .
- Suppressed catalyst deactivation : Steric protection of the Pd center minimizes agglomeration or phosphine dissociation, critical for maintaining activity at <0.1 mol% loadings .
- Kinetic profiling : In Suzuki reactions, rate-determining steps shift from oxidative addition to transmetallation due to Tedicyp’s electronic modulation .
Q. How do substrate electronic and steric properties impact reaction outcomes with Tedicyp-Pd systems?
Experimental data reveal:
- Electron-deficient aryl bromides : React faster in Heck couplings due to facilitated oxidative addition (e.g., 4-bromobenzophenone vs. bromobenzene) .
- Steric hindrance : 2-substituted thiophenes require higher temperatures (120°C vs. 80°C for unsubstituted analogs) to overcome steric barriers in C–H activation .
- Heterocycle compatibility : Thiophenes and furans exhibit higher reactivity than pyrroles, attributed to sulfur/oxygen’s directing effects in C–H functionalization .
Q. What are the limitations of Tedicyp in catalytic systems, and how can they be addressed?
Key challenges include:
- Substrate scope restrictions : Poor reactivity with aliphatic alkenes in Heck reactions due to weak Pd–C bond formation .
- Sensitivity to base : Reactions requiring strong bases (e.g., NaOt-Bu) may degrade the ligand over time. Alternatives like Cs2CO3 improve compatibility .
- Comparative ligand studies : Tedicyp outperforms monodentate (PPh3) and bidentate (dppe) ligands in TON but is less effective than some N-heterocyclic carbenes (NHCs) in enantioselective couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
